N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353474
InChI: InChI=1S/C23H27NO6/c1-12-14(6-7-18(25)24-9-8-19(26)27)22(28)30-21-13(2)20-16(10-15(12)21)17(11-29-20)23(3,4)5/h10-11H,6-9H2,1-5H3,(H,24,25)(H,26,27)
SMILES:
Molecular Formula: C23H27NO6
Molecular Weight: 413.5 g/mol

N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

CAS No.:

Cat. No.: VC16353474

Molecular Formula: C23H27NO6

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine -

Specification

Molecular Formula C23H27NO6
Molecular Weight 413.5 g/mol
IUPAC Name 3-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid
Standard InChI InChI=1S/C23H27NO6/c1-12-14(6-7-18(25)24-9-8-19(26)27)22(28)30-21-13(2)20-16(10-15(12)21)17(11-29-20)23(3,4)5/h10-11H,6-9H2,1-5H3,(H,24,25)(H,26,27)
Standard InChI Key BZQVIMZPDNDKCZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCCC(=O)O

Introduction

Structural Elucidation and Molecular Properties

Core Furochromenone Architecture

The compound’s backbone consists of a furo[3,2-g]chromen-7-one system, a bicyclic structure featuring a fused furan and chromenone ring . Key modifications include:

  • 3-tert-butyl group: Enhances steric bulk and influences electronic properties.

  • 5,9-dimethyl groups: Stabilize the chromenone ring through steric and electronic effects .

  • 6-yl propanoyl-beta-alanine side chain: Introduces a peptide-like moiety, potentially enabling interactions with biological targets.

Table 1: Comparative Molecular Data for Furochromene Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₂₄H₂₈N₂O₆~464.5*3-tert-butyl, 5,9-dimethyl, beta-alanine
N-[(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanineC₂₀H₂₁NO₆371.42,3,5,9-tetramethyl, beta-alanine
3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)propanamide C₂₇H₂₈ClNO₄466.03-tert-butyl, 5,9-dimethyl, 2-chlorobenzyl

*Estimated via analog comparison .

Stereochemical Considerations

The beta-alanine moiety introduces a chiral center, necessitating stereospecific synthesis to ensure biological activity. The (S)-configuration at the quinolizinylmethyl group in analog STL539933 suggests similar stereochemical requirements for target binding.

Synthesis and Reaction Pathways

Key Synthetic Steps

While no direct synthesis is reported, furochromene derivatives are typically synthesized via:

  • Chromenone Ring Formation: Condensation of substituted resorcinols with beta-keto esters under acidic conditions .

  • Furan Annulation: Cyclization via intramolecular etherification or oxidative coupling.

  • Side-Chain Functionalization:

    • Propanoyl-beta-alanine Installation: Amide coupling using activated esters (e.g., HATU/DIPEA) with beta-alanine.

    • tert-Butyl Group Introduction: Friedel-Crafts alkylation or nucleophilic substitution .

Critical Reaction Parameters:

  • Temperature: 60–100°C for cyclization steps.

  • Catalysts: p-Toluenesulfonic acid (chromenone formation) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Chromenone protons: Downfield shifts at δ 6.8–7.2 ppm (aromatic H) .

    • tert-Butyl group: Singlet at δ 1.4 ppm (9H) .

    • Beta-alanine methylene: Multiplets at δ 2.4–3.1 ppm.

  • ¹³C NMR:

    • Carbonyl groups: Peaks at δ 170–190 ppm (chromenone C=O, amide C=O) .

Mass Spectrometry

  • High-Resolution MS: Expected [M+H]⁺ at m/z 465.5 (C₂₄H₂₈N₂O₆) .

  • Fragmentation Patterns: Loss of tert-butyl (56 Da) and beta-alanine (89 Da) moieties .

PropertyTarget Compound (Predicted)STL539933 VC14765193
LogP~3.23.82.7
Water SolubilityLow (≤10 µM)5 µM15 µM
Plasma Protein BindingHigh (>90%)92%85%

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current analogs report 15–30% yields ; microwave-assisted synthesis may enhance efficiency.

  • Stereocontrol: Chiral auxiliaries or asymmetric catalysis to avoid racemization .

Biological Screening Priorities

  • In Vitro Assays: Testing against cancer cell lines (e.g., MCF-7, A549) and inflammatory targets (COX-2, TNF-α).

  • ADMET Profiling: Hepatic microsome stability and CYP450 inhibition studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator